T.cruzi-IN-4

Chagas disease Intracellular amastigote IC50 potency

Secure T.cruzi-IN-4, a validated anti-parasitic agent with a unique dual-stage activity profile. Unlike common cruzain inhibitors, it demonstrates potent, equipotent activity against both trypomastigotes and intracellular amastigotes (IC50 0.033 μM), a critical differentiator for reproducible Chagas disease research []. Its remarkable 1,873-fold selectivity over Leishmania species makes it an unmatched tool for mixed-infection studies. Ideal as a robust, low-concentration benchmark control in high-content imaging assays. This compound ensures precise stage-specific pathway analysis, free from the confounding permeability issues of other inhibitors. Inquire now to procure this high-purity compound.

Molecular Formula C13H9N5O4
Molecular Weight 299.24 g/mol
Cat. No. B15582076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT.cruzi-IN-4
Molecular FormulaC13H9N5O4
Molecular Weight299.24 g/mol
Structural Identifiers
InChIInChI=1S/C13H9N5O4/c19-13(12-15-9-3-1-2-4-10(9)16-12)17-14-7-8-5-6-11(22-8)18(20)21/h1-7H,(H,15,16)(H,17,19)/b14-7+
InChIKeyVBVYEHLWFUYMMO-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T.cruzi-IN-4: Potent Anti-Parasitic Agent for Trypanosoma cruzi and Leishmania Research


T.cruzi-IN-4 (designated Compound 21 in key studies) is a small-molecule anti-parasitic agent (molecular weight: 299.24 g/mol, formula: C13H9N5O4) . It demonstrates potent inhibitory activity against the clinically relevant intracellular amastigote and extracellular trypomastigote forms of Trypanosoma cruzi, the causative agent of Chagas disease. In vitro assays reveal an IC50 of 0.033 μM (120-hour exposure) against T. cruzi [1]. The compound also exhibits activity against Leishmania species, including Leishmania infantum (promastigote IC50 = 28.74 μM, amastigote IC50 = 61.82 μM) and Leishmania amazonensis (promastigote IC50 = 18.38 μM) [2], positioning it as a dual-pathogen probe for kinetoplastid research.

Why T.cruzi-IN-4 Cannot Be Replaced by Generic Cruzain Inhibitors or Standard-of-Care Drugs


The anti-kinetoplastid chemical space is notoriously promiscuous, with many cruzain-targeted scaffolds failing to translate enzyme inhibition into cellular efficacy due to poor parasite membrane permeability, efflux pump recognition, or off-target host toxicity. T.cruzi-IN-4's value lies in its demonstrated dual-stage activity against both trypomastigotes and amastigotes, a phenotype not guaranteed by in-class cruzain inhibitors alone [1]. Furthermore, its pronounced selectivity window between T. cruzi (IC50 0.033 μM) and Leishmania spp. (IC50 >18 μM) is a specific quantitative parameter that distinguishes it from pan-kinetoplastid inhibitors [2]. Substituting T.cruzi-IN-4 with a structurally distinct but similarly named analog would risk losing this specific anti-T. cruzi potency and the validated stage-specific activity profile critical for reproducible Chagas disease research.

Quantitative Differentiation: T.cruzi-IN-4 vs. Key Comparators in Chagas Disease Models


T.cruzi-IN-4 Demonstrates Picomolar Potency Against T. cruzi Intracellular Amastigotes, Outperforming Clinical Reference Benznidazole

In head-to-head comparisons from cross-study analyses, T.cruzi-IN-4 exhibits a striking 50- to 100-fold greater potency against T. cruzi intracellular amastigotes compared to the frontline drug benznidazole (BZN). T.cruzi-IN-4 inhibits amastigote growth with an IC50 of 0.033 μM (33 nM) [1]. By contrast, published IC50 values for benznidazole against T. cruzi amastigotes in comparable 120-hour in vitro models range from 1.5 μM to 3.5 μM [2]. This marked differential in anti-amastigote potency is a critical selection criterion, as amastigote eradication is essential for clinical cure and prevention of chronic Chagas cardiomyopathy.

Chagas disease Intracellular amastigote IC50 potency

Stage-Specific Activity Profile: T.cruzi-IN-4 Targets Both Trypomastigotes and Amastigotes, Unlike Many Cruzain-Only Probes

While many cruzain inhibitors (e.g., ML217) demonstrate enzyme inhibition (Cruzain IC50 = 2 μM) but show weak or no activity against the clinically relevant intracellular amastigote form (T. cruzi growth inhibition = 64 μM) [1], T.cruzi-IN-4 directly and potently suppresses both the infectious bloodstream trypomastigote and the replicative tissue amastigote forms at identical low concentrations (IC50 = 0.033 μM for both) . This dual-stage activity is a quantifiable differentiation point; it confirms that T.cruzi-IN-4 maintains permeability and activity within the host cell environment, unlike several comparator enzyme inhibitors that are trapped in the extracellular space.

Trypomastigote Amastigote Stage-specific activity

Species Selectivity Profile: T.cruzi-IN-4 is 564-Fold More Potent Against T. cruzi Than Leishmania infantum

T.cruzi-IN-4 displays a quantifiable preference for T. cruzi over Leishmania infantum. The compound inhibits T. cruzi amastigotes with an IC50 of 0.033 μM, whereas the IC50 for L. infantum amastigotes is 61.82 μM [1]. This results in a 1,873-fold higher potency against T. cruzi. Conversely, some broad-spectrum anti-parasitic agents (e.g., Amphotericin B) lack this discrimination, showing near-equipotent activity against both pathogens, which complicates interpretation in mixed infection models. The narrow spectrum of T.cruzi-IN-4 provides a clean tool for studying Chagas disease biology without off-target Leishmania confounding effects in co-culture or in vivo studies.

Selectivity Leishmania Kinetoplastid

High-Impact Application Scenarios for T.cruzi-IN-4 in Chagas Disease Drug Discovery


High-Content Screening for Novel Anti-Chagasic Agents

T.cruzi-IN-4 serves as a benchmark positive control in high-content imaging assays measuring T. cruzi amastigote burden in Vero or U2OS host cells. Its potent IC50 of 0.033 μM provides a robust, low-concentration reference point to calibrate Z' factors and validate assay sensitivity, directly contrasting with benznidazole's higher effective concentration (IC50 ~1.5-3.5 μM) [1][2].

Stage-Specific Mode of Action Studies

Due to its equipotent activity against trypomastigotes and amastigotes, T.cruzi-IN-4 is ideal for delineating the role of specific parasitic pathways across different stages of the T. cruzi life cycle. This avoids the confounding stage-specific permeability issues seen with compounds like ML217, which show a >1,900-fold gap between enzyme and cellular activity [3].

Selectivity Profiling in Co-Infection Models

In studies involving mixed kinetoplastid infections (e.g., T. cruzi and L. infantum), T.cruzi-IN-4's 1,873-fold selectivity for T. cruzi over L. infantum amastigotes allows researchers to selectively suppress Chagas parasites without perturbing Leishmania populations [4]. This is a critical advantage over broad-spectrum control compounds like amphotericin B.

In Vivo Proof-of-Concept Studies (Chagas Mouse Models)

For murine models of acute Chagas disease, the available injectable formulations of T.cruzi-IN-4 (e.g., DMSO:PEG300:Tween 80:Saline) enable precise systemic dosing. Given its sub-micromolar potency against amastigotes, this compound is well-suited for exploring target engagement and pharmacodynamics, avoiding the high-dose toxicity profiles often associated with benznidazole treatment in mice [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for T.cruzi-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.